molecular formula C6H9N3O2S B572630 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine CAS No. 1255147-35-3

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No. B572630
M. Wt: 187.217
InChI Key: VHUNLEASJZCILL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure of “4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine” is not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties of “4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine” are not available in the retrieved data .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry

    • Application : Pyrrole, a similar molecule, is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Methods of Application : The structure–activity relationship studies have been discussed along with their therapeutic applications .
    • Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Scientific Field : Pharmaceutical Sciences

    • Application : Indole derivatives, another similar group of compounds, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .
    • Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Scientific Field : Analytical Chemistry

    • Application : A test probe, AZD5438 (4- (1-isopropyl-2-methyl-1 H -imidazol-5-yl)- N - [4- (methylsulfonyl)phenyl]pyrimidin-2-amine), a compound with a similar structure, was used in a comparison of separation and analysis methods .
    • Methods of Application : The compound was analyzed using conventional LC, UPLC and high temperature liquid chromatography (HTLC) .
    • Results or Outcomes : The results of this comparison were not provided in the source .
  • Scientific Field : Medicinal Chemistry

    • Application : New 2-aminopyrimidine derivatives, which are structurally similar to your compound, have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
    • Methods of Application : The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
    • Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
  • Scientific Field : Pharmaceutical Sciences

    • Application : Pyrazolo[1,5-a]pyrimidine (PP) derivatives, another similar group of compounds, have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties .
    • Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
    • Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
  • Scientific Field : Organic Chemistry

    • Application : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, a compound with a similar structure, was used in the microwave assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .
    • Methods of Application : The compound was prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
    • Results or Outcomes : The results of this preparation were not provided in the source .
  • Scientific Field : Medicinal Chemistry

    • Application : 7-Ethoxy-1-methyl-4, 9-dihydro-3 H -pyrido [3, 4- b ]indole derivatives were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds . These derivatives showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 .
    • Methods of Application : The derivatives were prepared and reported as antiviral agents .
    • Results or Outcomes : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Scientific Field : Pharmaceutical Sciences

    • Application : Pyrazolo [1,5- a ]pyrimidine ( PP) derivatives are an enormous family of N -heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
    • Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
    • Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo [1,5- a ]pyrimidine core .
  • Scientific Field : Organic Chemistry

    • Application : 4,6-Dimethoxy-2- (methylsulfonyl)pyrimidine, a compound with a similar structure, was used in the microwave assisted preparation of 4,6-dimethoxy- N -methylpyrimidin-2-amine by reacting with methylamine .
    • Methods of Application : The compound was prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
    • Results or Outcomes : The results of this preparation were not provided in the source .

Safety And Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. Unfortunately, the specific safety and hazard information for “4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine” is not available in the retrieved data .

properties

IUPAC Name

4-methyl-5-methylsulfonylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-4-5(12(2,10)11)3-8-6(7)9-4/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUNLEASJZCILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246817
Record name 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

CAS RN

1255147-35-3
Record name 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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